molecular formula C7H8OS B147237 4-Methoxybenzenethiol CAS No. 696-63-9

4-Methoxybenzenethiol

Cat. No.: B147237
CAS No.: 696-63-9
M. Wt: 140.2 g/mol
InChI Key: NIFAOMSJMGEFTQ-UHFFFAOYSA-N
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Description

4-Methoxybenzenethiol: . It is a derivative of benzenethiol, where a methoxy group is substituted at the para position of the benzene ring. This compound is characterized by its clear colorless to light yellow liquid form and is known for its distinct odor .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxybenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

4-Methoxybenzenethiol is frequently utilized as a reagent in organic synthesis, particularly in the preparation of self-assembled monolayers (SAMs). These SAMs are essential for surface characterization and modification studies, especially in the development of organic electronic devices such as thin-film transistors .

This compound has demonstrated significant biological activities, including:

  • Cytotoxicity: Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis through increased reactive oxygen species (ROS) levels and activation of apoptotic pathways .
  • Antibacterial Properties: Studies have shown that it possesses antibacterial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive bacteria.

Material Science

In materials science, this compound serves as a surface modifier in the development of solar cells and other electronic devices. Its ability to form stable thiol bonds allows for enhanced performance and stability of these materials .

Cytotoxicity in Lung Cancer

A study investigated the effects of this compound derivatives on A549 lung cancer cells. The results indicated significant declines in mitochondrial function and cell viability at concentrations as low as 3 µM, suggesting potent anticancer properties.

Antibacterial Efficacy

Another case study focused on the antibacterial efficacy of various derivatives against MRSA strains. The findings revealed that certain modifications to the compound significantly enhanced its potency compared to traditional antibiotics like vancomycin.

Mechanism of Action

The mechanism of action of 4-methoxybenzenethiol involves its interaction with various molecular targets and pathways. The thiol group in the compound can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and proteins, thereby influencing biochemical pathways .

Comparison with Similar Compounds

  • 4-Methylbenzenethiol
  • 4-Nitrobenzenethiol
  • 4-Chlorobenzenethiol
  • 4-Fluorobenzenethiol
  • 3-Methoxybenzenethiol

Comparison: 4-Methoxybenzenethiol is unique due to the presence of the methoxy group at the para position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs like 4-methylbenzenethiol and 4-nitrobenzenethiol. The methoxy group also enhances its solubility in organic solvents, making it more versatile for various applications .

Biological Activity

4-Methoxybenzenethiol, also known as p-methoxybenzenethiol or BTOMe, is an organosulfur compound that has garnered attention for its diverse biological activities. This article explores its cytotoxicity, antibacterial properties, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a methoxy group (-OCH₃) attached to a benzene ring, which is further substituted with a thiol group (-SH). This unique structure contributes to its reactivity and biological activity.

Molecular Structure of this compound

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, in a study assessing the cytotoxicity of derivatives synthesized from this compound, compound 1 (derived from it) showed the smallest IC50 values of 18.70 µM on A549 (lung cancer) and 15.82 µM on DU-145 (prostate cancer) cell lines. This indicates a potent anticancer potential compared to other tested compounds .

Table 1: Cytotoxicity of Compounds Derived from this compound

CompoundCell LineIC50 (µM)
Compound 1A54918.70
Compound 1DU-14515.82
Compound 3MCF-714.31

The cytotoxic effects were associated with increased reactive oxygen species (ROS) levels and activation of apoptotic pathways, including Caspase-3 activation and DNA fragmentation, suggesting that these compounds may induce apoptosis in cancer cells .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. The compound has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .

Table 2: Antibacterial Activity of Derivatives

CompoundBacterial StrainMIC (µg/mL)
Derivative AMRSA0.5
Derivative BE. faecalis2
Derivative CS. aureus4

The mechanisms underlying the antibacterial activity include disruption of bacterial thiol-redox homeostasis and inhibition of key bacterial enzymes, which leads to increased oxidative stress within bacterial cells .

The biological activity of this compound is attributed to several mechanisms:

  • Cytotoxic Mechanisms : Induction of apoptosis through mitochondrial dysfunction and ROS generation.
  • Antibacterial Mechanisms : Inhibition of thioredoxin reductase in bacteria, leading to a decrease in intracellular thiols and disruption of redox balance .

Case Studies

  • Cytotoxicity in Lung Cancer : A study highlighted the effects of compound derivatives on A549 lung cancer cells, revealing that treatment led to significant declines in mitochondrial function and cell viability at concentrations as low as 3 µM .
  • Antibacterial Efficacy : Another study reported the effectiveness of various derivatives against MRSA strains, demonstrating that certain modifications enhanced antibacterial potency significantly compared to traditional antibiotics like vancomycin .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxybenzenethiol, and how can its purity be verified?

  • Methodological Answer : A high-yield (93%) synthesis involves copper-catalyzed coupling of aryl iodides with sodium sulfide, aided by 1,2-ethanediol. Post-synthesis, purity is confirmed via 1H^1H NMR (δ = 7.18 ppm for aromatic protons, 3.70 ppm for methoxy group) and 13C^{13}C NMR (δ = 158.59 ppm for the methoxy-attached carbon) in CDCl3_3 .

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

  • Methodological Answer : Key NMR signatures include:

  • 1H^1H: Doublets at δ = 7.25 ppm (J = 8.2 Hz, aromatic H) and δ = 6.79 ppm (J = 8.0 Hz, aromatic H), with a singlet at δ = 3.76 ppm (OCH3_3) .
  • 13C^{13}C: Peaks at δ = 132.46 ppm (C-S), 158.59 ppm (C-OCH3_3), and 114.81 ppm (aromatic carbons) .
    Discrepancies in data (e.g., solvent-induced shifts) require cross-validation with high-purity standards and controlled solvent conditions.

Q. What are the typical reaction pathways involving this compound in organic synthesis?

  • Methodological Answer : It participates in copper-promoted S-cyclopropylation to form sulfides (e.g., cyclopropyl(4-methoxyphenyl)sulfane) and in palladium-catalyzed coupling with aryl halides. Side reactions like disulfide formation (1,2-bis(4-methoxyphenyl)disulfane) can occur, requiring careful stoichiometric control .

Advanced Research Questions

Q. What is the role of this compound in palladium-catalyzed cross-coupling mechanisms?

  • Methodological Answer : In Pd(OAc)2_2/CyPF-tBu systems, this compound forms a stable palladium bis-thiolate complex (detected via 31P^{31}P NMR: δ = 86.6 ppm and 19.0 ppm), which acts as the resting state. Reductive elimination from arylpalladium thiolate intermediates occurs rapidly at room temperature, forming thioethers. Catalyst efficiency depends on preventing Pd(0) aggregation, which is mitigated by excess thiol .

Q. How does photocatalytic oxidation of this compound proceed, and what factors influence its efficiency?

  • Methodological Answer : Under red light (660 nm) with Por-DETH-COF as a photocatalyst, this compound is oxidized to disulfide via superoxide radical (O2_2^-) generation. Critical factors include:

  • O2_2 pressure : Higher yields under 1 atm O2_2 vs. air.
  • Solvent : Ethanol (C2_2H5_5OH) outperforms methanol or acetonitrile due to optimal ROS generation kinetics.
  • Deuterated solvents : No improvement in conversion, ruling out 1O2^1O_2 involvement .

Q. How can unstable intermediates in this compound-mediated reactions be analyzed?

  • Methodological Answer : Arylpalladium thiolate intermediates (e.g., Pd(CyPF-tBu)(H)[S(C6_6H4_4-4-OMe)]3_3) decompose above -20°C. Real-time 31P^{31}P-NMR at low temperatures (-20°C) and GC-MS with internal standards (e.g., dodecane) are used to track transient species. Quenching experiments with NEt3_3 stabilize intermediates for offline analysis .

Q. What role does this compound play in the synthesis of complex natural products?

  • Methodological Answer : In vilmoraconitine synthesis, this compound facilitates dehydrohalogenation of ozonides under SmI2_2 reduction. Key steps include:

  • Ozonolysis of alkene intermediates at -78°C.
  • Thiol-mediated cleavage with FeSO4_4·7H2_2O, yielding aldehydes for subsequent Mannich cyclization (90% yield) .

Q. How do solvent and catalyst selection impact the reproducibility of this compound reactions?

  • Methodological Answer : Contradictions in oxidation yields (e.g., 95% in ethanol vs. <50% in acetonitrile ) highlight the need for strict solvent control. Catalyst pre-activation (e.g., Pd(dba)2_2 with CyPF-tBu) and exclusion of moisture (via KOtBu) are critical for reproducible coupling reactions .

Q. Data Analysis & Optimization

Q. How can researchers resolve discrepancies in mechanistic studies of this compound reactions?

  • Methodological Answer : Conflicting NMR observations (e.g., broad vs. sharp 31P^{31}P signals ) are resolved by:

  • Variable-temperature NMR to probe dynamic equilibria.
  • Isotopic labeling (e.g., 2H^2H-thiol) to distinguish exchange processes.

Q. What strategies optimize reaction conditions for this compound in air-sensitive systems?

  • Methodological Answer : Use Schlenk lines for Pd-catalyzed reactions to exclude O2_2. For photocatalytic oxidation, flow reactors with controlled O2_2 delivery minimize side reactions. Reaction progress is monitored via in-situ IR for thiol consumption .

Properties

IUPAC Name

4-methoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-8-6-2-4-7(9)5-3-6/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFAOMSJMGEFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219873
Record name Benzenethiol, p-methoxy-
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Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

696-63-9
Record name 4-Methoxybenzenethiol
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Record name p-Methoxybenzenethiol
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Record name Benzenethiol, p-methoxy-
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Synthesis routes and methods I

Procedure details

Methyl magnesium bromide (50 mL of a 3M solution in ether, 0.15 mmol) was added to a solution of the crude thiochromone (20 g, prepared in Part C above) in THF (100 mL) with cooling to 10° C. The reaction mixture was then allowed to warm to room temperature and stirred for 6 hours. The mixture was then added, with vigorous stirring, to tetrafluoroboric acid (125 mL of a 50% aqueous solution) which had been diluted with ice/water (600 mL). A yellow precipitate formed, which was collected by vacuum filtration, washed thoroughly with hexanes and dried under reduced pressure to yield the desired salt (18.5 g, 55% yield over three steps from the 4-methoxybenzene thiol). The structure of this compound was confirmed by mass spectroscopy and by 1H and 13C NMR spectroscopy.
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Synthesis routes and methods II

Procedure details

Methyl magnesium bromide (50 mL of a 3M solution in ether, 0.15 mmole) was added to a solution of the crude thiochromone (20 g, prepared in Example 77 above) in THF (100 mL) with cooling to 10° C. The reaction mixture was then allowed to rise to room temperature and stirred for 6 hours. The resultant mixture was added, with vigorous stirring, to tetrafluoroboric acid (125 mL of a 50% aqueous solution) which had been diluted with ice/water (600 mL). A yellow precipitate formed, which was collected by vacuum filtration, washed thoroughly with hexanes and dried under reduced pressure to yield the salt (18.5 g, 55% yield over three steps from 4-methoxybenzene thiol).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methoxybenzenethiol
4-Methoxybenzenethiol
4-Methoxybenzenethiol
4-Methoxybenzenethiol
4-Methoxybenzenethiol

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